methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a phenylsulfonyl group, and a benzoate ester group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available data .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic systems, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For example, the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related heterocycles involves reagents with structural similarities to the given compound, highlighting its relevance in creating biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Cardiac Electrophysiological Activity
Compounds structurally related to "methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate" have been explored for their cardiac electrophysiological activities. These studies contribute to the understanding of how modifications in the chemical structure can influence biological activities, providing insights into the development of new therapeutic agents for cardiac conditions (Morgan et al., 1990).
Corrosion Inhibition
Thiazole derivatives, which share a common structural motif with the target compound, have been investigated as corrosion inhibitors for metals in acidic environments. This application is significant for the chemical industry and materials science, where corrosion resistance is a critical property (Quraishi & Sharma, 2005).
Antimicrobial Activity
Some studies have focused on the antimicrobial properties of compounds related to "this compound." These investigations aim to develop new antimicrobial agents by exploring the biological activities of various sulfonamide derivatives, which is essential in the fight against resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, leading to diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-27-18(24)13-7-9-14(10-8-13)20-17(23)11-15-12-28-19(21-15)22-29(25,26)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHBDFHEYYLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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